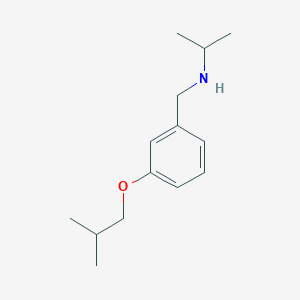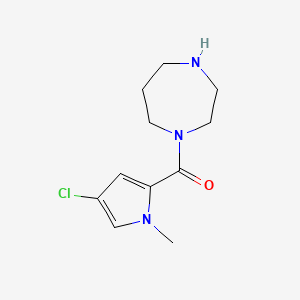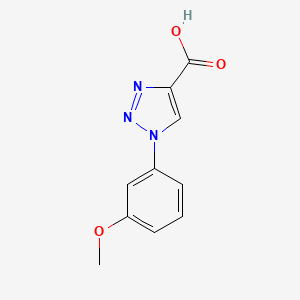![molecular formula C12H11N3O2 B1451714 2-[(2-Pyridinylmethyl)amino]isonicotinic acid CAS No. 1019322-73-6](/img/structure/B1451714.png)
2-[(2-Pyridinylmethyl)amino]isonicotinic acid
Descripción general
Descripción
“2-[(2-Pyridinylmethyl)amino]isonicotinic acid” is a chemical compound with the molecular formula C12H11N3O2 . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position . This compound is a solid in form .
Molecular Structure Analysis
The molecular weight of “2-[(2-Pyridinylmethyl)amino]isonicotinic acid” is 229.23 . The SMILES string representation of its structure isO=C(O)C1=CC(NCC2=CC=NC=C2)=NC=C1 . Physical And Chemical Properties Analysis
“2-[(2-Pyridinylmethyl)amino]isonicotinic acid” is a solid compound . Its molecular weight is 229.23 , and its molecular formula is C12H11N3O2 .Aplicaciones Científicas De Investigación
Antitubercular Action
- Researchers have synthesized various isonicotinic acid hydrazides, including those substituted with amino groups, to test their antitubercular properties. These compounds have shown significant action against tuberculosis (Isler et al., 1955).
Quantitative Structure-Activity Correlations
- A study performed quantitative structure-activity analyses on a series of 2-substituted isonicotinic acid hydrazides. This research aimed to understand how the electronic and structural properties of these compounds correlate with their biological activity, particularly against Mycobacterium tuberculosis (Seydel et al., 1976).
Chemical Analysis Techniques
- The determination of pyridine derivatives like isonicotinic acid has been achieved through catalytic reduction and subsequent azotometry. This method offers an accurate way to quantify these compounds (Yokoo, 1959).
Synthesis of Triazoles and Antimicrobial Activities
- Isonicotinic acid hydrazide has been utilized in the synthesis of new 1,2,4-triazoles, which were then evaluated for their antimicrobial activities. This synthesis demonstrates the versatility of isonicotinic acid derivatives in creating compounds with potential biological applications (Bayrak et al., 2009).
Luminescence and Coordination Complexes
- The luminescence properties of isonicotinic acid complexes have been explored, particularly in the construction of metal-organic coordination networks. These studies have implications for the development of materials with optical and electronic applications (Yuan & Liu, 2005).
Nucleotide Analog Synthesis
- Novel pyridine nucleotide cofactors with amino acid residues have been prepared using isonicotinic acid analogs. These compounds have been shown to function as substrates for mammalian NAD glycohydrolases, revealing potential biochemical applications (Imai & Hatori, 2002).
Propiedades
IUPAC Name |
2-(pyridin-2-ylmethylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUNOTXWSKFEQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Pyridinylmethyl)amino]isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)
![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)


![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)



![5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine](/img/structure/B1451649.png)



